molecular formula C16H23N3O2 B2431225 2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2034298-20-7

2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No. B2431225
CAS RN: 2034298-20-7
M. Wt: 289.379
InChI Key: KSUVACANKCNXOX-UHFFFAOYSA-N
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Description

The compound “2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one” is a complex organic molecule that contains a cyclopentyl group, a pyrrolidinyl group, and a 2-methylpyrimidinyl group . These groups are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a cyclopentyl ring, a pyrrolidine ring, and a 2-methylpyrimidine ring . These rings could potentially have different spatial orientations, leading to different stereoisomers .

Scientific Research Applications

Electrooptic Film Fabrication

Research into dibranched, heterocyclic "push-pull" chromophores, which share structural motifs with the compound , emphasizes their importance in the development of electrooptic materials. Such compounds are integral to creating thin films with controlled microstructure and enhanced optical/electrooptic responses, vital for advanced photonic applications (Facchetti et al., 2006).

Metal Complex Synthesis

The hydrothermal synthesis of coordination polymers, using pyrimidine derivatives as ligands, demonstrates the utility of these compounds in constructing materials with specific magnetic properties. This research contributes to the development of materials with potential applications in magnetism and electronics (Rodríguez-Diéguez et al., 2007).

Antimicrobial Activity

Investigations into pyrrolidine-2-carboxylate derivatives underscore the relevance of such compounds in medicinal chemistry, particularly in developing new antimicrobial agents. This line of research is crucial for discovering new treatments for bacterial and fungal infections, as well as for tuberculosis (Nural et al., 2018).

Organocatalysis

The synthesis and application of pyrrolidine-based catalysts for promoting stereoselective chemical reactions illustrate the significance of these compounds in organic synthesis. Such research aids in the development of more efficient and selective synthetic pathways, essential for producing complex organic molecules (Singh et al., 2013).

Metal Cluster Chemistry

Exploring the combination of azide with alkoxide- or carboxylate-containing ligands in manganese chemistry has unveiled a variety of polynuclear clusters and single-molecule magnets. This research highlights the potential of such compounds in creating high-spin molecules and materials with unique magnetic properties, relevant to data storage technologies (Stamatatos & Christou, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific research on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through experimental studies. Without specific data on this compound, it’s difficult to provide accurate information on its safety and hazards .

Future Directions

Given the presence of the pyrrolidine and pyrimidine rings in this compound, it could potentially be of interest in medicinal chemistry . Future research could explore its synthesis, properties, and potential biological activity.

properties

IUPAC Name

2-cyclopentyl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12-17-8-6-15(18-12)21-14-7-9-19(11-14)16(20)10-13-4-2-3-5-13/h6,8,13-14H,2-5,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUVACANKCNXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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